4-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
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Overview
Description
4-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable pyrrole derivative with a pyrazole precursor can lead to the formation of the desired compound through intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 4-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid: Similar in structure but lacks the methyl group at the 4-position.
4-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole: Similar but without the carboxylic acid group.
Uniqueness
4-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group, which can influence its reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H10N2O2 |
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Molecular Weight |
166.18 g/mol |
IUPAC Name |
4-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-5-2-3-10-7(5)4-6(9-10)8(11)12/h4-5H,2-3H2,1H3,(H,11,12) |
InChI Key |
MLFKLPWWTIBMSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C1=CC(=N2)C(=O)O |
Origin of Product |
United States |
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